4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10-3-2-4-13(14(10)18)17-15(19)12-7-5-11(9-16)6-8-12;/h2-4,11-12,18H,5-9,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAIZYJGHNUOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCC(CC2)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide hydrochloride, also known by its CAS number 1803598-44-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 298.81 g/mol
- CAS Number : 1803598-44-8
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. It is hypothesized to act as an inhibitor in certain enzymatic pathways, potentially affecting cellular signaling and metabolic processes. The presence of the amine group and hydroxyl moiety suggests possible interactions with receptors or enzymes involved in neurotransmission or inflammatory responses.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, modifications in amino acid structures have been shown to enhance the uptake and bioavailability of prodrugs, leading to increased antiviral activity against viruses such as HSV-1 and HCMV .
Anticancer Properties
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The molecular structure allows for interaction with DNA repair enzymes, potentially leading to enhanced efficacy in cancer therapies .
Case Studies
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Enhanced Bioavailability : Substituting specific functional groups has been shown to improve the absorption and efficacy of the compound in biological systems.
- Selective Cytotoxicity : Certain derivatives have demonstrated selective cytotoxic effects on cancer cells while sparing normal cells, suggesting a therapeutic window for clinical applications.
- Mechanistic Insights : Ongoing research aims at elucidating the precise mechanisms through which this compound exerts its effects, including receptor binding studies and enzyme inhibition assays.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide hydrochloride has been investigated for its role as a pharmaceutical intermediate. Its structure suggests potential activity as a neurotransmitter agent, which could be beneficial in treating neurological disorders .
2. Antidepressant Properties:
Research indicates that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems. The presence of the aminomethyl and hydroxyl groups may enhance its bioactivity and pharmacokinetic properties, making it an interesting subject for further pharmacological studies .
Polymer Science Applications
1. Polymer Modifiers:
The compound can serve as a modifier for polyamides and other polymers. Its ability to improve the mechanical properties and thermal stability of polymer matrices is crucial in developing advanced materials for various applications, including automotive and aerospace industries .
2. Curing Agents:
In epoxy resin formulations, this compound acts as a curing agent, enhancing the cross-linking density and overall performance of the resin systems. This application is particularly valuable in creating durable coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a cyclohexane-carboxamide core with several analogs, but its substituents distinguish its properties:
Key Observations:
- Hydrochloride Salts : Like compound 46 and Y-27632, the hydrochloride salt improves aqueous solubility, a common strategy for bioactive molecules .
Preparation Methods
Synthesis of 4-(aminomethyl)cyclohexane-1-carboxylic acid intermediate
A pivotal intermediate in the synthesis is 4-(aminomethyl)cyclohexane-1-carboxylic acid, which can be prepared efficiently and cost-effectively by the following method:
- Starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, obtained as a by-product in the production of 1,4-cyclohexanedimethanol, the hydroxy groups are converted into a primary amine precursor through substitution reactions.
- The hydroxy group is first transformed into a replaceable leaving group such as a halogen (chloride or bromide), tosylate, or mesylate.
- The leaving group is then substituted with a nitrogen nucleophile (e.g., azide or ammonia) to form the aminomethyl group.
- The intermediate is subsequently hydrolyzed under acidic or basic conditions to yield 4-(aminomethyl)cyclohexane-1-carboxylic acid.
- The process can be carried out in one pot without isolating intermediates, using solvents such as ethers, esters, nitriles, or amides, and at temperatures ranging from 30 to 130 °C.
This method allows for the production of large quantities of the aminomethyl cyclohexane carboxylic acid intermediate with high efficiency and low cost.
Formation of the amide linkage with 2-hydroxy-3-methylphenyl moiety
- The carboxylic acid group of 4-(aminomethyl)cyclohexane-1-carboxylic acid is activated, typically using coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chloride formation.
- The activated acid is then reacted with 2-hydroxy-3-methylaniline under controlled conditions to form the amide bond, yielding N-(2-hydroxy-3-methylphenyl)-4-(aminomethyl)cyclohexane-1-carboxamide.
- Reaction parameters such as solvent choice (e.g., dichloromethane, DMF), temperature (0–25 °C), and reaction time (several hours) are optimized to maximize yield and purity.
Conversion to hydrochloride salt
- The free amine compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt.
- This step enhances the compound's stability, crystallinity, and solubility, facilitating handling and formulation.
| Step | Starting Material / Intermediate | Reaction Type | Conditions / Reagents | Product / Intermediate |
|---|---|---|---|---|
| 1 | 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | Hydroxy group substitution | Halogenation (e.g., with SOCl2 or tosyl chloride), then substitution with azide or ammonia | 4-(aminomethyl)cyclohexane-1-carboxylic acid derivative |
| 2 | 4-(aminomethyl)cyclohexane-1-carboxylic acid | Amide coupling | Coupling agent (EDC/DCC), 2-hydroxy-3-methylaniline, solvent (DCM/DMF), RT | 4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide |
| 3 | Free amide compound | Salt formation | HCl in ethanol or ether | 4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide hydrochloride |
- The hydroxy-to-amine conversion step is critical and benefits from the use of one-pot procedures that avoid isolation of unstable intermediates, improving overall yield and reducing costs.
- Selection of leaving group and nucleophile impacts reaction efficiency; halides and tosylates are preferred leaving groups, while azide substitution followed by reduction offers a clean route to primary amines.
- Amide bond formation under mild conditions preserves the sensitive hydroxy and methyl substituents on the phenyl ring, ensuring high purity of the final product.
- Formation of the hydrochloride salt improves physicochemical properties, which is essential for pharmaceutical applications.
Q & A
Basic: What are the recommended analytical techniques to confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify the cyclohexane backbone, aminomethyl group, and aromatic substitution patterns. Compare experimental chemical shifts with computational predictions (e.g., density functional theory) to resolve ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula ([M+H] or [M-H]) and detects fragmentation patterns indicative of the carboxamide and aminomethyl groups .
- Infrared (IR) Spectroscopy: Validate functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3200–3500 cm) .
Advanced: How can researchers resolve discrepancies in observed vs. predicted NMR spectra?
Answer:
- Variable Temperature NMR: Probe dynamic effects (e.g., cyclohexane ring puckering or hindered rotation of the carboxamide group) by acquiring spectra at different temperatures .
- 2D NMR Techniques: Use HSQC, HMBC, and COSY to assign overlapping proton and carbon signals, particularly in the aromatic and cyclohexane regions .
- Computational Validation: Employ software like Gaussian or ADF to simulate NMR shifts and compare with experimental data, adjusting for solvent effects .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage: Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the carboxamide group .
- Waste Disposal: Segregate chemically contaminated waste and neutralize acidic/basic residues before disposal, adhering to institutional guidelines .
Advanced: What experimental strategies optimize synthesis yield while minimizing byproducts?
Answer:
- Reagent Stoichiometry: Optimize the molar ratio of the amine precursor (e.g., 2-hydroxy-3-methylaniline) to the acyl chloride derivative to reduce unreacted starting material .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine and stabilize intermediates .
- Catalysis: Screen catalysts like DMAP or HOBt to accelerate amide bond formation and suppress racemization .
Advanced: How can researchers investigate the compound’s degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stressors (acidic/basic pH, oxidative HO, UV light) and monitor degradation products via LC-MS/MS .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life by studying degradation rates at elevated temperatures (40–60°C) .
- Stability-Indicating Assays: Develop HPLC methods with photodiode array detection to separate and quantify degradation products .
Basic: What computational tools predict the compound’s potential biological activity?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with target proteins (e.g., enzymes or receptors) based on the aminomethyl group’s hydrogen-bonding potential .
- Quantitative Structure-Activity Relationship (QSAR): Train models on existing cyclohexanecarboxamide derivatives to predict logP, solubility, and bioavailability .
Advanced: How can researchers address contradictions in biological assay data across studies?
Answer:
- Assay Standardization: Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Curves: Perform triplicate experiments with 8–12 concentration points to calculate accurate EC values .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile conflicting data from multiple studies .
Basic: What are the key considerations for designing a stability-indicating method for this compound?
Answer:
- Chromatographic Resolution: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate the parent compound from degradation products .
- Forced Degradation: Validate method specificity by spiking samples with stressed (heat, light) and unstressed compound .
- Validation Parameters: Assess linearity (R ≥0.99), precision (%RSD ≤2%), and LOQ (≤0.1% w/w) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
